molecular formula C7H6O3 B571536 2,2-Dideuterio-1,3-benzodioxol-5-ol CAS No. 923932-05-2

2,2-Dideuterio-1,3-benzodioxol-5-ol

Cat. No.: B571536
CAS No.: 923932-05-2
M. Wt: 140.134
InChI Key: LUSZGTFNYDARNI-APZFVMQVSA-N
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Description

2,2-Dideuterio-1,3-benzodioxol-5-ol is a deuterated analog of sesamol (1,3-benzodioxol-5-ol), a phenolic compound naturally found in sesame seeds (Sesamum indicum) and recognized for its antioxidant, anti-inflammatory, and low-toxicity properties . The parent compound, sesamol, has a molecular formula of C₇H₆O₃ (molecular weight: 138.12 g/mol) and features a benzodioxole ring substituted with a hydroxyl group at the 5-position . The deuterated variant replaces the two hydrogen atoms at the 2-position of the 1,3-benzodioxole ring with deuterium (²H), altering its isotopic signature while retaining the core chemical structure. This modification is strategically employed in mechanistic studies, metabolic tracing, and spectroscopic analyses to investigate reaction pathways and biological interactions without significantly altering the compound’s inherent reactivity .

Properties

IUPAC Name

2,2-dideuterio-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSZGTFNYDARNI-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(OC2=C(O1)C=C(C=C2)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of 1,3-benzodioxol-5-ol, a compound known for its diverse biological activities. The incorporation of deuterium can significantly influence the compound's pharmacokinetics and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar benzodioxole compounds have demonstrated the ability to modulate several cellular processes:

  • Anticancer Activity : Compounds in this class have shown potential in inducing apoptosis and causing cell cycle arrest in cancer cells. For instance, studies indicate that benzodioxole derivatives can inhibit cancer cell proliferation through various biochemical pathways .
  • Antidiabetic Effects : Research has highlighted the potential of benzodioxole derivatives as α-amylase inhibitors, which can help regulate blood glucose levels by preventing carbohydrate digestion. In vitro studies have shown significant inhibitory effects on α-amylase activity .

In Vitro Studies

Recent investigations into the biological activity of benzodioxole derivatives have utilized various assays to assess their efficacy:

CompoundTargetIC50 (µM)Notes
IIaα-Amylase0.85Effective inhibitor with minimal cytotoxicity on normal cells
IIcα-Amylase0.68Demonstrated significant blood glucose reduction in diabetic mice
IIdCancer Cell Lines26–65Exhibited notable cytotoxicity across multiple cancer types

These studies suggest that compounds similar to this compound may possess both anticancer and antidiabetic properties .

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice revealed that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This underscores the potential therapeutic application of benzodioxole derivatives in managing diabetes.

Case Studies

A notable case study involved synthesizing novel benzodioxole derivatives for anticonvulsant activity assessment. The most active derivative showed a protection rate of 75% in a psychomotor seizure test at a dose of 100 mg/kg in mice. This suggests that modifications to the benzodioxole structure can lead to significant enhancements in pharmacological activity.

Pharmacokinetics and Stability

The introduction of deuterium into the molecular structure of 1,3-benzodioxol-5-ol alters its physicochemical properties, potentially enhancing metabolic stability and bioavailability compared to its non-deuterated counterparts. Deuterated compounds often exhibit decreased lipophilicity and altered acidity, which can influence their absorption and distribution within biological systems .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Benzodioxol-5-ol Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2-Dideuterio-1,3-benzodioxol-5-ol 2,2-dideutero substitution C₇H₄D₂O₃ 140.13 Isotopic labeling, metabolic studies
Sesamol (1,3-benzodioxol-5-ol) Parent structure C₇H₆O₃ 138.12 Antioxidant, food preservative, low toxicity
4,7-Dimethoxy-1,3-benzodioxol-5-ol 4-OCH₃, 7-OCH₃ substitutions C₉H₁₀O₅ 198.17 Enhanced steric bulk; potential drug lead
2,2-Difluoro-1,3-benzodioxol-5-ol 2,2-difluoro substitution C₇H₄F₂O₃ 174.10 Increased electronegativity, medicinal chemistry
(E)-6-(Prop-1-enyl)-1,3-benzodioxol-5-ol Propenyl group at 6-position (E-isomer) C₁₀H₁₀O₃ 178.18 Intermediate in natural product synthesis (e.g., carpanone)
6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol Complex substituents at 6-position C₁₈H₁₈BrNO₃ 376.24 Pharmacological interest (anticonvulsant leads)

Table 2: Comparative Properties

Property This compound Sesamol 2,2-Difluoro-1,3-benzodioxol-5-ol (E)-6-(Prop-1-enyl)-1,3-benzodioxol-5-ol
Melting Point Slightly higher than sesamol* 93°C Not reported 93°C (E-isomer)
Solubility Similar to sesamol (polar solvents) Water: 1.2 g/L Lower due to fluorine Lipophilic (soluble in organic solvents)
Biological Activity Mechanistic tracer Antioxidant Potential CNS activity Natural product precursor
Toxicity Comparable to sesamol Low toxicity Undetermined Undetermined

*Deuterium substitution marginally increases molecular mass, affecting phase-change properties .

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